An In-depth Technical Guide to n-Benzylbutanamide: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to n-Benzylbutanamide: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of n-Benzylbutanamide. Additionally, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway associated with N-substituted benzamides. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key methodologies.
Chemical Properties and Structure
n-Benzylbutanamide is a secondary amide consisting of a butyl group attached to the nitrogen of a benzamide moiety. Its chemical identity is defined by the following properties:
Table 1: Chemical and Physical Properties of n-Benzylbutanamide and its Analogs
| Property | Value (n-Benzylbutanamide) | Value (N-Benzylbenzamide - Analog) | Source |
| Molecular Formula | C₁₁H₁₅NO | C₁₄H₁₃NO | [1] |
| Molecular Weight | 177.24 g/mol | 211.26 g/mol | [1] |
| Melting Point | Not available | 104-107 °C | [2] |
| Boiling Point | Not available | ~351 °C (estimate) | [3] |
| Density | Not available | ~1.069 g/cm³ (estimate) | [3] |
| Solubility in Acetone | Not available | 25 mg/mL | [2] |
| Water Solubility | Not available | 4.01 g/L | [2] |
The structure of n-Benzylbutanamide features a benzene ring and a butyl chain connected by an amide linkage. This structure imparts both hydrophobic (due to the aromatic ring and alkyl chain) and hydrophilic (due to the amide group) characteristics, influencing its solubility and biological interactions.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of n-Benzylbutanamide, adapted from established protocols for similar compounds.
Synthesis of n-Benzylbutanamide
A standard method for the synthesis of n-Benzylbutanamide is the acylation of benzylamine with butanoyl chloride.
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Caption: Workflow for the synthesis of n-Benzylbutanamide.
Materials:
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Butanoyl chloride
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Benzylamine
-
Triethylamine
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Anhydrous dichloromethane (DCM)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve benzylamine and triethylamine in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
-
Add butanoyl chloride dropwise to the cooled amine solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Methods
The purity and identity of the synthesized n-Benzylbutanamide can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
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Caption: General workflow for the analysis of n-Benzylbutanamide.
GC-MS is used for the identification and purity assessment of volatile and semi-volatile compounds.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
Sample Preparation:
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Prepare a stock solution of n-Benzylbutanamide in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.[5]
-
Perform serial dilutions to prepare working standards.[5]
GC-MS Conditions:
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Injector Temperature: 250 °C[4]
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Oven Temperature Program: Start at 40°C, hold for 3 minutes, ramp to 300°C at 8°C/min, and hold for 3 minutes.[4]
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Carrier Gas: Helium at a constant flow of 0.8 mL/min.[4]
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MS Ion Source Temperature: 230 °C[4]
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Quadrupole Temperature: 150 °C[4]
HPLC with UV detection is a standard method for the quantification and purity analysis of n-benzylamides.
Instrumentation:
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HPLC system with a pump, autosampler, column oven, and UV detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
Sample Preparation:
-
Dissolve the n-Benzylbutanamide sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for benzamide analysis.[7][8]
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
Biological Activity and Signaling Pathways
While the specific biological targets of n-Benzylbutanamide are not extensively documented, the broader class of N-substituted benzamides has been shown to exhibit various biological activities, including the induction of apoptosis. The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, which can be triggered by such compounds.
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Caption: Intrinsic apoptosis signaling pathway potentially induced by N-substituted benzamides.
This guide serves as a foundational resource for professionals engaged in the research and development of n-Benzylbutanamide and related compounds. The provided protocols and data are intended to facilitate further investigation into the chemical and biological properties of this molecule.
References
- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-苄基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-BENZYLBENZAMIDE | 1485-70-7 [amp.chemicalbook.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Separation of N-Benzylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
